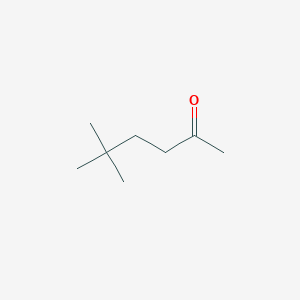

5,5-Dimethylhexan-2-one

Description

Significance and Research Context of Ketones within Branched Hydrocarbon Frameworks

Ketones are fundamental functional groups in organic chemistry, serving as crucial intermediates and building blocks in a vast array of synthetic transformations. researchgate.net When the ketone functionality is situated within a branched hydrocarbon framework, such as in 5,5-dimethylhexan-2-one, the steric and electronic properties of the molecule are significantly altered compared to their linear counterparts.

The branching in these ketones introduces steric hindrance, which can influence their reactivity and selectivity in chemical reactions. For instance, the bulky tert-butyl group in this compound can direct the approach of reagents to the less hindered face of the carbonyl group, a principle that is foundational in asymmetric synthesis. The study of such sterically hindered ketones provides valuable insights into the interplay of steric effects on reaction mechanisms and outcomes. acs.orgnih.gov Furthermore, the C-H bonds adjacent to the carbonyl group in ketones exhibit increased acidity, allowing them to act as nucleophiles in various C-C bond-forming reactions, a cornerstone of modern organic synthesis. wikipedia.org

Branched ketones are also significant as synthetic targets and precursors in the preparation of complex molecules, including pharmaceuticals and agrochemicals. mdpi.com The development of catalytic methods for the direct conversion of simple starting materials, like aldehydes, into branched ketones is an active area of research, highlighting their importance in convergent and efficient synthetic strategies. nih.gov

Historical Perspective of Academic Studies on this compound and Related Structures

The study of ketones has been a central theme in organic chemistry for over a century. researchgate.net Early investigations into ketone synthesis and reactivity laid the groundwork for understanding these fundamental carbonyl compounds. The development of branched ketone chemistry, including for compounds like this compound, is an extension of this broader evolution of carbonyl chemistry that gained momentum in the 20th century.

Initial studies on ketones focused on fundamental reactions such as oxidation, reduction, and nucleophilic additions. As synthetic methodologies became more sophisticated, chemists began to explore the synthesis and properties of more complex structures, including those with significant steric bulk. The systematic study of branched ketones provided deeper insights into how steric hindrance affects chemical and physical properties.

A pivotal advancement in the study of complex molecules like this compound was the development of modern analytical techniques. The advent of spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, revolutionized structural elucidation. These techniques allowed for the unambiguous characterization of branched ketones, confirming structural assignments that had previously relied on more arduous chemical degradation methods. For instance, a reference to the synthesis of 5,5-dimethyl-2-hexanone appeared in the Journal of the American Chemical Society in 1971, indicating its use in academic research during that period. chemicalbook.com

Table 2: Spectroscopic Data for this compound

| Technique | Key Spectral Features |

|---|---|

| ¹³C NMR | Spectra available in public databases. nih.gov |

| Mass Spectrometry (GC-MS) | Spectra available in public databases. nih.gov |

| Infrared (IR) Spectroscopy | Spectra available in public databases. nih.gov |

Current Frontiers and Emerging Research Directions for this compound

Current research involving this compound and related sterically hindered ketones is focused on several key areas. These include the development of novel synthetic methods, their application as building blocks for complex molecules, and exploration of their potential in various fields.

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the synthesis of sterically hindered ketones. nih.govrsc.org Techniques such as palladium-catalyzed Suzuki-Miyaura cross-coupling of amides have been developed to access these challenging structures. acs.orgnih.gov These advancements provide more efficient and versatile routes to compounds like this compound, opening up new avenues for their use.

The unique structure of this compound makes it a valuable precursor in organic synthesis. Its sterically hindered nature can be exploited to achieve high selectivity in reactions, making it a useful tool for constructing complex molecular architectures. Research is ongoing to explore its utility in the synthesis of fine chemicals and potentially as a starting material for molecules with biological activity. For example, related branched ketones have been identified as volatile organic compounds (VOCs) in biological systems, and some have been investigated as potential biomarkers. mdpi.comnih.gov

Furthermore, the reactivity of the ketone functional group continues to be a fertile ground for research. Recent studies have explored unprecedented reactions such as the O-trifluoromethylation of ketones to synthesize valuable alkenyl trifluoromethyl ethers, demonstrating that even fundamental reactivity can be expanded. rsc.org While not yet reported for this compound specifically, such emerging transformations could be applicable to it and other branched ketones, further expanding their synthetic utility.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(9)5-6-8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNIJJDUDQZZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453715 | |

| Record name | 5,5-dimethyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14272-73-2 | |

| Record name | 5,5-dimethyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 5,5 Dimethylhexan 2 One and Analogous Branched Hexanones

Established Synthetic Routes to 5,5-Dimethylhexan-2-one

An established and reliable method for the laboratory-scale synthesis of this compound involves a two-step process starting from 1-chloro-3,3-dimethylbutane (B46724). The initial step is the formation of a Grignard reagent, which then reacts with acetaldehyde (B116499) to produce the secondary alcohol, 5,5-dimethylhexan-2-ol. Subsequent oxidation of this alcohol yields the target ketone, this compound.

Another documented approach involves the oxidation of the corresponding secondary alcohol, 5,5-dimethylhexan-2-ol, using oxidizing agents. This method is a common and fundamental transformation in organic synthesis for the preparation of ketones from secondary alcohols.

The following table summarizes a key established synthetic route:

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 1-chloro-3,3-dimethylbutane | 1. Mg, dry diethyl ether2. Acetaldehyde3. H₂O (hydrolysis)4. Oxidizing agent | 5,5-dimethylhexan-2-ol | This compound |

Precursor Chemistry and Intermediate Generation in the Synthesis of this compound

The synthesis of this compound and its analogs relies on the strategic generation of key precursors and intermediates that facilitate the construction of the branched hexane (B92381) backbone and the introduction of the ketone functionality.

Carbocation-Mediated Pathways in Branched Hexane Backbone Formation

Carbocation chemistry plays a crucial role in the formation of branched alkane structures. In the context of synthesizing branched hexanes, carbocationic intermediates can be generated from various precursors, such as alkenes or alcohols, under acidic conditions. researchgate.netbeilstein-journals.org These carbocations can then undergo rearrangements to form more stable, branched structures, which can serve as the backbone for ketones like this compound. For instance, the alkylation of an aromatic hydrocarbon with a halo-paraffin in the presence of a ferric chloride catalyst can lead to a rearranged branched structure. google.com The reaction proceeds through a carbocationic intermediate that directs the formation of the final product. google.com

Carbonyl Intermediate Strategies for Hexane Chain Elongation

The synthesis of ketones often involves strategies that build upon a carbonyl-containing starting material. One common approach is the aldol (B89426) condensation, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which can be a precursor to the final ketone. researchgate.net For branched ketones, this could involve the reaction of a smaller ketone with an aldehyde or another ketone to elongate the carbon chain and introduce branching.

Another powerful strategy is the Grignard reaction, which is fundamental to forming carbon-carbon bonds. As mentioned in the established synthesis of this compound, a Grignard reagent prepared from a branched alkyl halide can react with an aldehyde to form a secondary alcohol. This alcohol is a direct precursor to the target ketone. The versatility of Grignard reagents allows for the construction of a wide variety of branched ketone structures. plymouth.ac.uk

Modern methods for ketone synthesis also include transition metal-catalyzed cross-coupling reactions. nih.gov These reactions can couple carboxylic acid derivatives with organometallic reagents to form ketones, offering high functional group tolerance and efficiency. nih.govresearchgate.net

Dimerization Approaches for Branched Hexene and Hexane Scaffolds

The dimerization of smaller alkenes presents a direct route to forming branched C6 and larger hydrocarbon skeletons. For example, the dimerization of butenes and pentenes over acidic zeolites can yield branched C8 and C10 alkanes. nih.gov While this specific example leads to larger alkanes, the principle can be applied to generate branched hexenes from propylene (B89431) or a combination of smaller alkenes. The resulting branched hexene can then be further functionalized to introduce the ketone group.

Transition metal complexes are also effective catalysts for alkene dimerization. mdpi.com For instance, zirconocene-based catalysts can dimerize 1-hexene (B165129) to produce a branched C12 vinylidene dimer with high selectivity. mdpi.com These dimerization reactions can be controlled to favor the formation of specific branched isomers, which are valuable precursors for the synthesis of complex branched ketones.

Advanced Synthetic Techniques for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound often requires specialized techniques to introduce different functional groups or structural motifs.

Synthesis of Halogenated Branched Hexanes via Chlorination

The introduction of a halogen atom onto a branched alkane scaffold can provide a handle for further functionalization. The free-radical chlorination of alkanes, initiated by UV light or heat, is a common method for this transformation. masterorganicchemistry.comlibretexts.org However, this method can lead to a mixture of products, as chlorination can occur at primary, secondary, and tertiary C-H bonds at comparable rates. masterorganicchemistry.com The halogenation of propane, for instance, yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. libretexts.org

For more selective chlorination, specific reagents and conditions can be employed. For example, the use of certain catalysts can direct the chlorination to a specific position on the alkane chain. ontosight.ai The resulting halogenated branched hexanes are versatile intermediates that can be converted into a variety of derivatives, including alcohols, amines, and other ketones, through nucleophilic substitution reactions.

Recent advancements in photoredox catalysis have enabled the halofunctionalization of alkenes under mild conditions, providing access to vicinally functionalized organohalides. rsc.org This method allows for the simultaneous introduction of a halogen and another functional group across a double bond, offering a powerful tool for the synthesis of complex halogenated branched alkanes.

The following table provides an overview of the reactivity of different C-H bonds during chlorination:

| Type of C-H Bond | Relative Reactivity (Chlorination) | Products from Propane Chlorination | Reference |

| Primary (1°) | 1 | 1-chloropropane (45%) | libretexts.org |

| Secondary (2°) | 3 | 2-chloropropane (55%) | libretexts.org |

| Tertiary (3°) | 5 | - |

Preparation of Hydroxylated Branched Hexanes and Diols

The synthesis of hydroxylated branched hexanes, particularly secondary alcohols like 5,5-dimethylhexan-2-ol, serves as a critical step preceding the formation of the corresponding ketone. These alcohols are typically prepared through nucleophilic additions to carbonyl compounds or through the selective oxidation of alkanes.

A primary laboratory-scale method for preparing 5,5-dimethylhexan-2-ol involves a Grignard reaction. This process starts with the formation of a Grignard reagent from 1-chloro-3,3-dimethylbutane by reacting it with magnesium turnings in dry diethyl ether. This organometallic reagent is then reacted with acetaldehyde. Subsequent hydrolysis of the intermediate complex yields 5,5-dimethylhexan-2-ol. This alcohol can then be oxidized to produce this compound.

The direct hydroxylation of branched alkanes represents an alternative, though often more challenging, route. Fungal peroxygenases, for instance, have demonstrated the ability to catalyze the H₂O₂-dependent hydroxylation of linear and branched alkanes with high regioselectivity. nih.gov These biocatalysts can introduce hydroxyl groups at specific positions, such as the 2- and 3-positions of n-alkanes. nih.gov Similarly, metalloporphyrin catalysts have been employed for the shape-selective hydroxylation of alkanes, showing regioselectivity for the least sterically hindered positions. illinois.edu

The synthesis of branched hexane diols can be accomplished through various routes, including the hydroboration-oxidation of dienes or the reduction of suitable diketones. researchgate.net More advanced biosynthetic platforms are also being developed. For example, a modular polyketide synthase (PKS) platform has been engineered to produce a variety of medium- and branched-chain diols with high efficiency. escholarship.orgbiorxiv.org This system can be tuned to generate specific products, such as 2-ethyl-1,3-hexanediol, by selecting appropriate enzyme modules and substrates. biorxiv.orggoogle.com

Table 1: Selected Synthetic Methods for Hydroxylated Branched Hexanes

| Target Compound | Precursors | Reagents/Catalyst | Key Features |

|---|---|---|---|

| 5,5-Dimethylhexan-2-ol | 1-chloro-3,3-dimethylbutane, Acetaldehyde | Magnesium, Diethyl ether | Grignard reaction followed by hydrolysis. |

| Branched Hexanols | Branched Alkanes | Fungal Peroxygenase, H₂O₂ | Biocatalytic hydroxylation with high regioselectivity. nih.gov |

| Branched Hexanols | Branched Alkanes | Metalloporphyrin complexes | Shape-selective hydroxylation at sterically accessible positions. illinois.edu |

| Branched Diols | Dienes | Borane reagents, then H₂O₂/NaOH | Hydroboration-oxidation sequence. researchgate.net |

| Branched Diols | Glucose, Amino Acids | Engineered Polyketide Synthase (PKS) | Biosynthetic platform for producing various diols. escholarship.orgbiorxiv.org |

| 2-Ethyl-1,3-hexanediol | n-Butyraldehyde | Alkali metal hydroxide, Phase-transfer catalyst | Aldol condensation followed by hydrogenation. google.com |

Synthesis of Branched Hexane Diketones and Heterocyclic Derivatives

Branched hexane diketones are valuable synthetic intermediates, often serving as precursors for the construction of complex heterocyclic molecules. ontosight.ai A notable example is 5,5-dimethylhexane-2,4-dione (B1585119), also known as dimedone, which is a cyclic diketone widely used in organic synthesis. ontosight.ai The classical synthesis of such β-diketones often involves the Claisen condensation, where an ester reacts with a ketone in the presence of a base. nih.gov For instance, the reaction of ferrocenyl esters with ferrocenyl ketones in the presence of lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can produce diferrocenyl β-diketones. nih.gov More broadly, 1,5-diketones can be synthesized in a one-pot reaction through a Claisen-Schmidt condensation followed by a Michael addition of aryl methyl ketones to benzaldehyde (B42025) derivatives under basic conditions. nih.govacs.org

The reactivity of the diketone functionality allows for the synthesis of a wide array of heterocyclic derivatives. wikipedia.org Dimedone, for example, is a key building block for preparing pyrimidines, quinolines, and indoles. ontosight.ai The general strategy involves the condensation of the diketone with a compound containing two nucleophilic sites, leading to ring formation. For example, chalcones (α,β-unsaturated ketones) can be reacted with urea, thiourea, or hydroxylamine (B1172632) to yield heterocyclic derivatives like oxazines, thiazines, and isoxazoles, respectively. tsijournals.com Similarly, dicarbonyl compounds can be reacted with diamines to produce macrocyclic compounds, such as seven-membered diazepine (B8756704) derivatives. researchgate.net The Pfitzinger reaction provides another route, where isatins react with carbonyl compounds to form substituted quinoline-4-carboxylic acids. acs.org

Table 2: Synthetic Approaches to Branched Diketones and Heterocyclic Derivatives

| Product Type | Starting Materials | Reagents/Conditions | Methodological Approach |

|---|---|---|---|

| β-Diketones | Ketones, Esters | Base (e.g., LDA, NaH) | Claisen Condensation. nih.govijpras.com |

| 1,5-Diketones | Aryl methyl ketones, Aldehydes | Base (e.g., KOH) in Ethanol | One-pot Claisen-Schmidt condensation and Michael addition. nih.govacs.org |

| Pyrimidines, Quinolines | 5,5-Dimethylhexane-2,4-dione (Dimedone) | Appropriate dinucleophiles | Condensation reaction. ontosight.ai |

| Thiazines/Oxazines | Chalcones, Thiourea/Urea | Ethanolic NaOH | Cyclocondensation. tsijournals.com |

| Isoxazoles | Chalcones, Hydroxylamine | Sodium acetate (B1210297) in Ethanol | Cyclocondensation. tsijournals.com |

| Diazepines | Dicarbonyl compounds, Diamines | Acid catalysis | Macrocyclization. researchgate.net |

Industrial Scale Synthesis Considerations for Branched Hexanones

The transition from laboratory-scale synthesis to industrial production of branched hexanones necessitates a focus on efficiency, cost-effectiveness, and process optimization. While specific industrial data for this compound is not widely published, valuable insights can be drawn from the large-scale production of analogous branched ketones like 3,4-dimethyl-2-hexanone (B107209) and 4-methyl-2-hexanone (B86756).

A key consideration is the choice of reactor. For oxidation reactions, continuous-flow reactors are often preferred over batch systems in industrial settings. These reactors offer superior control over reaction parameters such as temperature and pressure, which helps to minimize the formation of byproducts like carboxylic acids from over-oxidation. For instance, modern facilities producing 4-methyl-2-hexanone may employ tubular reactors with silica-alumina catalysts, achieving high space-time yields and extended catalyst lifetimes.

Catalyst selection and recycling are also paramount for economic viability. In the hydroisomerization of n-hexane to produce branched alkanes, which are precursors to branched ketones, bifunctional catalysts like nickel-loaded MFI zeolites are used. lpnu.ua The method of catalyst preparation, such as impregnation versus ion-exchange, significantly impacts the yield and selectivity of the desired branched products. lpnu.ua For oxidation processes, while chromium-based reagents are effective, their environmental impact and cost necessitate the exploration of alternatives and efficient recycling protocols on an industrial scale.

Process optimization involves careful control of reaction conditions to maximize yield and purity. This includes monitoring pH, maintaining optimal temperatures to prevent side reactions, and managing throughput. For example, in the industrial production of 3,4-dimethyl-2-hexanone, yields can exceed 85% with stringent pH control and catalyst recycling. The development of solvent systems that facilitate product separation and catalyst recovery, such as fluorous solvent systems for alkane hydroxylation, also represents an important area of research for industrial application. acs.org Furthermore, utilizing readily available and potentially renewable feedstocks, such as acetone (B3395972) derived from biomass fermentation, is a growing consideration for the sustainable production of branched alkanes and their derivatives. researchgate.net

Table 3: Comparison of Laboratory vs. Industrial Synthesis of Branched Ketones

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch reactors (e.g., round-bottom flasks) | Continuous-flow or tubular reactors. |

| Primary Goal | Synthesis of target molecule, proof of concept | High throughput, cost efficiency, high yield, purity. |

| Catalyst | Often stoichiometric reagents (e.g., CrO₃) | Heterogeneous catalysts, focus on recyclability (e.g., Ni-Zeolites, Silica-alumina). lpnu.ua |

| Process Control | Manual control of temperature, addition rates | Automated control, precise monitoring of pH, temperature, pressure. |

| Yield | Variable, often focused on purity over quantity | Optimized for maximum yield (>85% achievable). |

| Feedstock | High-purity reagents | Cost-effective, potentially renewable feedstocks (e.g., from biomass). researchgate.net |

Reaction Mechanisms and Transformation Pathways of 5,5 Dimethylhexan 2 One and Its Structural Analogues

Ketone Reactivity within the 5,5-Dimethylhexan-2-one Structure

The presence of a carbonyl (C=O) group defines this compound as a ketone, and this functional group is the primary site of its chemical reactivity. The bulky tert-butyl group at the C-5 position introduces significant steric hindrance, which influences the accessibility of the carbonyl carbon and the adjacent alpha-methylene group to attacking reagents.

Oxidation Reactions of the Carbonyl Moiety

Ketones, including this compound, can undergo oxidation, which typically involves the cleavage of carbon-carbon bonds adjacent to the carbonyl group. vedantu.com This process generally requires strong oxidizing agents and can lead to the formation of carboxylic acids. For an unsymmetrical ketone like this compound, oxidation can proceed on either side of the carbonyl group, potentially yielding a mixture of products.

For instance, the oxidation of a structural analogue, 2,5-dimethylhexan-3-one, results in the formation of several carboxylic acids, including 2-methylpropanoic acid, 3-methylbutanoic acid, ethanoic acid, and formic acid. vedantu.comdoubtnut.com This illustrates the principle of C-C bond cleavage during ketone oxidation.

Table 1: Potential Oxidation Products of this compound

| Cleavage Site | Initial Fragments | Final Carboxylic Acid Products |

|---|---|---|

| C1-C2 Bond | Methyl radical and 4,4-dimethylpentanoyl radical | Formic acid and 4,4-dimethylpentanoic acid |

Note: The specific distribution of products depends on the reaction conditions and the oxidizing agent used.

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be reduced to a secondary alcohol, 5,5-dimethylhexan-2-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The general mechanism involves the attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by a protic solvent or during a workup step.

Table 2: Common Reducing Agents for Ketones

| Reducing Agent | Formula | Typical Solvents | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Protic solvents (e.g., ethanol, methanol) | Milder and more selective than LiAlH₄. |

Alpha-Methylene Reactivity and Substitution Mechanisms

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, and the hydrogens attached to them (alpha-hydrogens) exhibit enhanced reactivity. In this compound, the alpha-methylene group (at the C-3 position) is a site for various reactions, including enolate formation and subsequent substitution.

Under basic conditions, a proton can be abstracted from the alpha-methylene group to form an enolate ion. This enolate is a key intermediate that can act as a nucleophile in a variety of reactions, such as alkylation and condensation reactions. The presence of the bulky tert-butyl group can influence the regioselectivity of enolate formation if there were other alpha-protons available.

Stereochemical Aspects of Reactions Involving Chiral Centers in Branched Hexane (B92381) Systems

Branched hexane systems, like the derivatives of this compound, can possess chiral centers, leading to stereochemical considerations in their reactions. The three-dimensional arrangement of atoms becomes crucial in determining the products of a reaction. aip.org

Formation of Racemic Mixtures via E1 Mechanisms from Branched Hexanols

The elimination reaction (E1) of a chiral branched hexanol, such as (R)-5,5-dimethylhexan-2-ol, in the presence of a strong acid like H₂SO₄, can lead to the formation of a racemic mixture. pearson.com The E1 mechanism proceeds through a carbocation intermediate. masterorganicchemistry.com

The process begins with the protonation of the hydroxyl group, which then departs as a water molecule, a good leaving group. libretexts.org This results in the formation of a planar carbocation. The subsequent elimination of a proton from an adjacent carbon to form an alkene can occur, but if the reaction is reversible, the carbocation can also be attacked by a nucleophile, such as water. Since the carbocation is planar, the nucleophile can attack from either face with equal probability, leading to the formation of both (R) and (S) enantiomers of the alcohol, resulting in a racemic mixture. pearson.comwikipedia.org

Unimolecular Nucleophilic Substitution (SN1) Reactions in Branched Hexane Derivatives

Branched hexane derivatives, particularly those with a good leaving group on a secondary or tertiary carbon, are prone to undergo unimolecular nucleophilic substitution (SN1) reactions. wikipedia.org The SN1 mechanism is favored in these systems due to the formation of a relatively stable secondary or tertiary carbocation intermediate. ddugu.ac.in

The reaction proceeds in two steps: the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation and a leaving group. wikipedia.org The second step is the rapid attack of a nucleophile on the carbocation.

For a chiral substrate, such as a branched chloroalkane, the SN1 reaction typically leads to racemization. libretexts.org The planar carbocation intermediate allows the nucleophile to attack from either the front or the back side, leading to a mixture of stereoisomeric products. libretexts.org However, complete racemization is not always observed, as the leaving group may transiently shield one face of the carbocation from nucleophilic attack. wikipedia.org

Table 3: Factors Favoring SN1 and E1 Reactions in Branched Hexane Systems

| Factor | Influence on SN1/E1 Reactions |

|---|---|

| Substrate Structure | Tertiary and secondary substrates are favored due to the stability of the resulting carbocation. ddugu.ac.in Bulky groups can also favor these mechanisms by sterically hindering SN2 pathways. wikipedia.org |

| Leaving Group | A good leaving group (e.g., halides, tosylates) is essential for the initial dissociation step. |

| Solvent | Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate and the leaving group through solvation. ddugu.ac.in |

| Nucleophile/Base | Weak nucleophiles and weak bases favor SN1 and E1 reactions, as strong nucleophiles/bases would promote SN2/E2 pathways. |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 5,5-dimethylhexan-2-ol |

| 2,5-dimethylhexan-3-one |

| 2-methylpropanoic acid |

| 3-methylbutanoic acid |

| ethanoic acid |

| formic acid |

| 4,4-dimethylpentanoic acid |

| acetic acid |

| 3,3-dimethylbutanoic acid |

| sodium borohydride |

| lithium aluminum hydride |

| (R)-5,5-dimethylhexan-2-ol |

Radical Chemistry in Branched Hexane Systems

The study of radical chemistry in branched hexane systems is crucial for understanding the combustion and atmospheric breakdown of compounds like this compound. These reactions are characterized by intricate, multi-stage processes, especially at lower temperatures.

At temperatures below 800 K, the oxidation of branched alkanes, such as isomers of hexane like 2-methylpentane (B89812) and 3-methylpentane, is driven by a complex radical chain mechanism. researchgate.netnih.gov The process starts with the removal of a hydrogen atom from the alkane, which results in the formation of an alkyl radical (R•). The stability of this radical is a significant factor in branched alkanes, with tertiary radicals forming more readily than secondary or primary ones due to their greater stability.

A key aspect of low-temperature combustion is peroxy radical autoxidation, which involves the internal rearrangement of the peroxy radical (RO2•) into a hydroperoxyalkyl radical (•QOOH). researchgate.net This intramolecular H-atom transfer usually happens through a five, six, or seven-membered ring transition state. The rate of this isomerization is strongly affected by the size of this ring and the type of carbon-hydrogen bond being broken.

The hydroperoxyalkyl radical (•QOOH) is a highly reactive intermediate that can undergo several different reactions. nsf.gov A significant pathway is a second intramolecular hydrogen atom shift, which can create even more complex radical species. nih.gov Alternatively, the •QOOH radical can break down on its own. nsf.gov

A major decomposition pathway for •QOOH is the breaking of the O-O bond, which regenerates a hydroxyl radical (OH) and forms a cyclic ether. nih.govnsf.gov This pathway is especially important for the formation of cyclic ethers, which are common products in the low-temperature oxidation of alkanes. nih.gov Another decomposition route for •QOOH can result in an alkene and a hydroperoxyl radical (HO2•). pnas.orgresearchgate.net The competition between these decomposition pathways is a key factor in determining the final products of alkane oxidation. pnas.org

Peroxy Radical Autoxidation and Hydroperoxyalkyl Radical (QOOH) Formation Dynamics

Electrophilic and Nucleophilic Reactions of Related Branched Hexene and Halogenated Hexane Derivatives

While the radical chemistry previously discussed is central to the combustion of the parent alkane, the presence of functional groups like double bonds or halogens introduces different reaction pathways that are controlled by electrophilic and nucleophilic interactions.

Branched hexenes, which are unsaturated versions of the hexane structure, easily undergo electrophilic addition reactions. byjus.com For example, when a branched hexene reacts with a halogen like bromine (Br2), it goes through a cyclic halonium ion intermediate. The subsequent attack by the bromide ion (Br-) on this intermediate happens from the opposite side, resulting in a vicinal dihalide with anti-stereochemistry. alevelchemistry.co.ukaakash.ac.in

Similarly, the addition of hydrogen halides (HX) to branched hexenes follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. byjus.com The halide ion then adds to the more substituted carbon, forming a carbocation intermediate. The stability of this carbocation is a key factor, with tertiary carbocations being the most stable. byjus.com This regioselectivity is a defining feature of electrophilic addition reactions to unsymmetrical alkenes. alevelchemistry.co.uk

Branched haloalkanes can be created from their corresponding alkenes and are prone to nucleophilic substitution reactions where a nucleophile replaces the halogen atom. ncert.nic.insavemyexams.com The mechanism for this can be either SN1 (unimolecular) or SN2 (bimolecular), depending on the haloalkane's structure, the nucleophile's nature, and the reaction conditions. libretexts.orglibretexts.org

For tertiary branched haloalkanes, the SN1 mechanism is generally preferred. libretexts.org This two-step process begins with the halogen leaving to form a stable tertiary carbocation, which is then attacked by the nucleophile to form the final product. chemguide.co.uk The rate of the SN1 reaction mainly depends on the concentration of the haloalkane. ncert.nic.in In contrast, for primary and some secondary haloalkanes, the SN2 mechanism is more common, involving a single-step backside attack by the nucleophile on the carbon-halogen bond. libretexts.orglibretexts.org

Friedel-Crafts Alkylation with Branched Halogenated Hexanes

Direct Friedel-Crafts alkylation of aromatic compounds using this compound is generally not a viable synthetic route. The presence of the carbonyl group in the ketone interferes with the traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are essential for the reaction. The Lewis acid would preferentially coordinate with the lone pair of electrons on the oxygen atom of the ketone, forming a stable complex. This complexation deactivates the ketone and prevents the formation of the necessary carbocation for electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com

However, a more relevant transformation is the intramolecular Friedel-Crafts acylation, which is a powerful method for the synthesis of cyclic ketones, particularly six-membered rings like tetralones. chemistrysteps.commasterorganicchemistry.comsigmaaldrich.com In this approach, a precursor molecule that already contains an aromatic ring and a carboxylic acid or acyl chloride functional group is used. For a structural analogue of this compound, a suitable precursor would be a phenyl-substituted branched-chain hexanoic acid, such as 6-phenyl-5,5-dimethylhexanoic acid.

The mechanism for this intramolecular cyclization typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid. The Lewis acid facilitates the formation of a resonance-stabilized acylium ion. This electrophilic acylium ion is then attacked by the tethered aromatic ring in an intramolecular electrophilic aromatic substitution reaction. Subsequent loss of a proton restores the aromaticity of the ring and yields the cyclized ketone. Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are also effective reagents for promoting such cyclizations directly from the carboxylic acid. masterorganicchemistry.com

This methodology has been successfully applied to synthesize a variety of tetralone derivatives. For instance, the cyclization of 4-arylbutyric acids in the presence of Lewis acids like Bi(OTf)₃ has been shown to efficiently produce 1-tetralones. researchgate.net Similarly, polyphosphoric ester has been used for the cyclization of 4-(3,4-dimethoxyphenyl)butanoic acid to yield the corresponding tetralone with high purity and yield. nih.gov

Table 1: Examples of Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis

| Starting Material | Catalyst/Reagent | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 4-Phenylbutyric Acid | Bi(NTf₂)₃ | 1-Tetralone | 95 | researchgate.net |

| 4-(3,4-Dimethoxyphenyl)butanoic Acid | Polyphosphoric Ester | 6,7-Dimethoxy-1-tetralone | 88 | nih.gov |

| 4-(p-Tolyl)butyric Acid | Ga(OTf)₃ | 7-Methyl-1-tetralone | 98 | researchgate.net |

Cyclization Reactions and Heterocyclic Ring Formation Involving Branched Hexane Derivatives

Branched hexane derivatives, such as this compound and its structural analogues, are versatile precursors for the synthesis of various heterocyclic compounds. The presence of carbonyl groups allows for condensation and cyclization reactions with dinucleophiles, particularly those containing nitrogen, to form a range of heterocyclic rings.

One of the most common transformations is the reaction with hydrazine (B178648) and its derivatives to form pyridazines. The synthesis of pyridazines often involves the condensation of a 1,4-diketone with hydrazine. wikipedia.org A close structural analogue of this compound, 5,5-dimethylhexane-2,5-dione, would be an ideal substrate for this reaction. The mechanism involves the initial formation of a monohydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyridazine (B1198779) ring. This type of reaction is a variation of the Paal-Knorr synthesis, which is a classic method for synthesizing five-membered heterocycles like pyrroles and furans from 1,4-diketones. wikipedia.orgorganic-chemistry.orguomustansiriyah.edu.iqorganic-chemistry.org When hydrazine is used as the nitrogen source, six-membered pyridazines can be formed. kuleuven.beacs.org

The reaction of this compound with substituted hydrazines, such as phenylhydrazine, would proceed through the formation of a phenylhydrazone intermediate. Subsequent intramolecular cyclization, if a second electrophilic site is present, can lead to the formation of various heterocyclic systems. taylorandfrancis.com

Table 2: Synthesis of Pyridazines from Diketones and Hydrazine Derivatives

| Diketone | Nitrogen Source | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Hexane-2,5-dione | Hydrazine Hydrate | Acetic Acid | 3,6-Dimethylpyridazine | wikipedia.org |

| 1-Phenylbutane-1,4-dione | Hydrazine Hydrate | Ethanol, Reflux | 3-Methyl-6-phenylpyridazine | wikipedia.org |

Another significant cyclization pathway involves the synthesis of tetrahydropyridines. These can be formed from β-amino ketones, which can be synthesized from ketones like this compound. researchgate.net The reaction of N-substituted β-amino ketones with bulky alkyl groups can lead to the formation of substituted tetrahydropyridines. beilstein-journals.orggoogle.comchinesechemsoc.org The synthesis can proceed through various mechanisms, including rhodium-catalyzed C-H functionalization sequences, which are tolerant of branched alkyl groups on the nitrogen substituent of the imine precursors. acs.org

For example, a general approach involves the condensation of a ketone with an amine to form an enamine or imine, which then undergoes an intramolecular cyclization. In some cases, a tandem reaction sequence involving a Mannich-type addition of an enolizable ketone to an imine, followed by cyclization and dehydration, can yield highly substituted tetrahydropyridine (B1245486) scaffolds. The steric hindrance from the bulky tert-butyl group in this compound can influence the stereochemical outcome of these cyclizations.

Table 3: Synthesis of Tetrahydropyridine Derivatives

| Precursors | Catalyst/Reagent | Product Type | Reference(s) |

|---|---|---|---|

| Imine with branched N-alkyl group and Alkyne | Rh(I) catalyst, then H⁺/reduction | Substituted Tetrahydropyridine | acs.org |

| N-tert-Butanesulfinyl imine and Silyl enol ether | TMSOTf | β-Amino ketone derivative (precursor to tetrahydropyridines) | beilstein-journals.org |

Computational and Theoretical Chemistry Approaches for 5,5 Dimethylhexan 2 One

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements of a molecule and the energies associated with them. These methods solve approximations of the Schrödinger equation to map out the potential energy surface of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for performing conformational analysis, which identifies the different spatial arrangements of a molecule (conformers) and their relative stabilities.

While specific DFT studies on 5,5-Dimethylhexan-2-one are not extensively documented in peer-reviewed literature, the methodology is well-established through research on analogous compounds like 5,5-dimethylhexane-2,4-dione (B1585119) (DMHD). In such studies, various DFT functionals (e.g., B3LYP, BPW91) are combined with different basis sets (e.g., 6-311++G**) to calculate the geometries and electronic energies of the molecule's conformers. researchgate.net This process allows researchers to identify the lowest energy (most stable) conformer and the energy barriers between different conformations. For DMHD, theoretical calculations have been used to compare the stabilities of its different keto-enol forms. researchgate.netnih.gov

Table 1: Illustrative Example of DFT-Calculated Relative Energies for Conformers of an Analogous Compound (5,5-dimethylhexane-2,4-dione) Note: This data is representative of the output from DFT calculations on a similar compound and serves to illustrate the methodology.

| Conformer | DFT Method | Basis Set | Relative Energy (kcal/mol) |

| Enol Form E1 | B3LYP | 6-311++G | 0.00 |

| Enol Form E2 | B3LYP | 6-311++G | 0.45 |

| Enol Form E3 | B3LYP | 6-311++G | 0.98 |

| Keto Form | B3LYP | 6-311++G | 12.50 |

This table demonstrates how DFT calculations can quantify the stability of different molecular structures.

Quantum chemical calculations are also crucial for analyzing weak intramolecular interactions, such as hydrogen bonds, which can significantly influence a molecule's conformation and properties. Although this compound itself cannot form intramolecular hydrogen bonds, studies on its close analogue, 5,5-dimethylhexane-2,4-dione (DMHD), demonstrate how these investigations are performed. nih.gov

For the enol form of DMHD, DFT calculations and Natural Bond Orbital (NBO) analysis are used to characterize the intramolecular hydrogen bond between the hydroxyl and carbonyl groups. researchgate.net These methods can estimate the bond strength, which for DMHD is calculated to be around 16.8 kcal/mol at the B3LYP/6-311++G(**) level of theory. researchgate.netnih.gov Such analyses provide quantitative data on the stabilization afforded by these internal interactions.

Density Functional Theory (DFT) Applications for Conformational Analysis and Geometries

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for tracing the complex pathways of chemical reactions. These models can predict reaction trajectories, identify reactive sites, and determine the rates of various reaction steps.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict the trajectory of a reaction, showing how reactants evolve into products through various transition states. While specific MD simulations for reactions involving this compound are not prominent in the literature, this technique is a standard approach for understanding reaction dynamics in organic chemistry. uomustansiriyah.edu.iq

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. acs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For a single molecule like this compound, the shapes and energies of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

The carbonyl group (C=O) is the primary functional group in this compound. In FMO terms, the LUMO is typically localized on the carbonyl carbon atom. This indicates that the carbonyl carbon is the primary electrophilic site, making it susceptible to attack by nucleophiles. The oxygen atom, with its lone pairs of electrons, is a nucleophilic center associated with the HOMO. This analysis is fundamental to predicting the compound's behavior in polar reactions. uomustansiriyah.edu.iqwisc.edu

Comprehensive chemical kinetic models are used to simulate the complex network of reactions that can occur, for example, during combustion or oxidation. These models consist of a large set of elementary reactions, each with its own rate constant.

Table 2: Example of Calculated Rate Constants for a Reaction Step in a Related Hydrocarbon System Note: This data is for the H-atom abstraction from 2,5-dimethylhexane (B165582) by the HO₂ radical, illustrating the type of parameters generated in kinetic modeling. The parameters fit the modified Arrhenius equation k = ATⁿexp(-Ea/RT).

| Reaction | A-factor (cm³ mol⁻¹ s⁻¹) | n | Ea (kcal/mol) |

| C₈H₁₈ + HO₂ → t-C₈H₁₇ + H₂O₂ | 3.86E+04 | 2.59 | 16.9 |

| C₈H₁₈ + HO₂ → s-C₈H₁₇ + H₂O₂ | 1.54E+05 | 2.59 | 19.3 |

| C₈H₁₈ + HO₂ → p-C₈H₁₇ + H₂O₂ | 9.26E+04 | 2.59 | 22.8 |

This table showcases the kinetic parameters that form the building blocks of comprehensive chemical models for reaction pathways.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic Site Identification

Structure-Activity Relationship (SAR) Studies for Predicting Reactivity Trends

Structure-Activity Relationship (SAR) studies are fundamental in computational and theoretical chemistry for predicting how the structural features of a molecule, such as this compound, influence its chemical reactivity. europa.eu These studies systematically alter the molecular structure and quantify the resulting changes in reactivity, often through the development of Quantitative Structure-Activity Relationship (QSAR) models. europa.eunih.gov For ketones, SAR and QSAR models are valuable tools for understanding reaction mechanisms, predicting reaction rates, and assessing properties like acidity without the need for extensive empirical measurement. scirp.org

The reactivity of a ketone is primarily governed by the electronic and steric environment of its carbonyl group. acs.orgrsc.org The electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen are key determinants of its reaction profile. For this compound, the presence of a bulky tert-butyl group at the C5 position introduces significant steric hindrance, which influences the accessibility of the carbonyl group to nucleophiles and the stability of reaction intermediates.

Impact of Alkyl Chain Branching on Reactivity

The degree and position of branching in aliphatic ketones have a marked effect on their reactivity. In the case of this compound, the neopentyl group (a tert-butyl group separated from the carbonyl by a methylene (B1212753) bridge) sterically shields the carbonyl group. This can be contrasted with less branched isomers.

Computational models, such as those based on Density Functional Theory (DFT), can predict reactivity trends by calculating parameters like activation energies for specific reactions. rsc.org For instance, the nucleophilic addition to the carbonyl carbon is a archetypal reaction for ketones. The steric bulk of the substituents attached to the carbonyl group can hinder the approach of a nucleophile, thereby increasing the activation energy and slowing the reaction rate.

To illustrate this trend, consider the predicted relative reactivity of various C8 ketones towards a model nucleophile.

| Compound Name | Structure | Relative Reactivity (Predicted) | Key Structural Feature |

|---|---|---|---|

| Octan-2-one | CH₃(CH₂)₅C(O)CH₃ | High | Linear alkyl chain, minimal steric hindrance at carbonyl. |

| 3-Methylheptan-2-one | CH₃(CH₂)₃CH(CH₃)C(O)CH₃ | Moderate | Branching at the α-position to the carbonyl increases steric bulk. |

| This compound | (CH₃)₃CCH₂CH₂C(O)CH₃ | Low | Bulky tert-butyl group distant from the carbonyl, but still influences molecular conformation and accessibility. |

Influence of Electronic Effects on Carbonyl Reactivity

The introduction of electron-withdrawing or electron-donating groups near the carbonyl function can significantly alter the electrophilicity of the carbonyl carbon. ljmu.ac.uk Fluorinated derivatives are often used in SAR studies to probe these electronic effects. For example, comparing this compound with its fluorinated analog, 1,1,1-trifluoro-5,5-dimethylhexan-2-one, highlights the impact of a strong electron-withdrawing group.

The trifluoromethyl group dramatically increases the partial positive charge on the carbonyl carbon, making it a much stronger electrophile. This enhanced electrophilicity generally leads to faster reaction rates with nucleophiles.

| Compound Name | Calculated Carbonyl Carbon Charge (Relative) | Predicted Reactivity Towards Nucleophiles |

|---|---|---|

| 5,5-Dimethylhexan-2-amine | Low | Not applicable (Amine) |

| 5,5-Dimethylhexan-2-ol | Moderate | Not applicable (Alcohol) |

| This compound | High | Baseline |

| 1,1,1-Trifluoro-5,5-dimethylhexan-2-one | Very High | Increased |

QSAR Models for Predicting Ketone Properties

QSAR models formalize these relationships by correlating structural descriptors with observed or calculated reactivity. nih.govscirp.org For a class of compounds like aliphatic ketones, a general QSAR model might take the form:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Descriptors can include:

Steric parameters: Such as Taft's steric parameter (Es) or computational metrics of molecular volume or surface area. europa.eu

Electronic parameters: Like the Hammett constant (σ) for substituents, or calculated values such as atomic charges or the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates susceptibility to nucleophilic attack. europa.eu

For predicting the acidity of the α-protons of ketones, a property that influences their reactivity in base-catalyzed reactions, QSAR models have been successfully developed. scirp.org Although a specific model for this compound is not detailed in the literature, the principles would involve correlating its pKa with descriptors that quantify the steric and electronic environment of the α-carbons. The steric bulk around the C1 and C3 positions in this compound would be a critical parameter in such a model.

Advanced Analytical Techniques in Research on 5,5 Dimethylhexan 2 One

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental in separating 5,5-dimethylhexan-2-one from complex mixtures and assessing its purity. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography (GC) for Mixture Analysis and Calibration Standards

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

GC-mass spectrometry (GC-MS) is a common combination used for the analysis of this compound. nih.gov This hyphenated technique provides both retention time data from the GC, which aids in identification, and mass spectral data, which gives information about the molecular weight and fragmentation pattern of the compound. For instance, the analysis of volatile organic compounds from various sources has utilized GC-MS to identify numerous compounds, including ketones like 2,2-dimethylhexane-3-one. nih.gov

The purity of this compound can be determined by GC analysis, where a pure sample should ideally show a single peak. The presence of multiple peaks would indicate impurities. Furthermore, GC is instrumental in creating calibration standards for quantitative analysis, allowing for the determination of the concentration of this compound in a sample.

High-Performance Liquid Chromatography (HPLC) for Complex Chemical Systems

High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of this compound, particularly in complex chemical systems or when the compound is part of a non-volatile mixture. HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For ketones, reverse-phase HPLC is often employed. For example, a method for analyzing the related compound 5,5-dimethylhexane-2,4-dione (B1585119) uses a mobile phase of acetonitrile (B52724) and water. sielc.comsielc.com This method can be adapted for the analysis of this compound. The use of different columns, such as chiral columns, can also allow for the separation of enantiomers if the compound is chiral. rsc.org HPLC is also used to monitor the progress of reactions and to quantify the ratio of epimers in certain ketone-containing drug substances. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis, purity assessment, and reaction monitoring. umass.edu In TLC, a small amount of the sample is spotted onto a plate coated with an adsorbent material, typically silica (B1680970) gel or alumina. orgchemboulder.com The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. umass.edu

For ketones like this compound, TLC can be used to monitor the progress of a synthesis by observing the disappearance of the starting materials and the appearance of the product spot. libretexts.orgnotability.com The relative polarity of the compounds determines their retention factor (Rf value), with more polar compounds generally having lower Rf values. chemistryhall.com Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining with a variety of reagents. libretexts.org For ketones, a 2,4-dinitrophenylhydrazine (B122626) stain can be used, which typically yields yellow to orange spots. illinois.edu TLC is also a valuable tool for determining the appropriate solvent system for purification by column chromatography. orgchemboulder.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| CH₃ (C1) | Singlet | ~2.1 |

| CH₂ (C3) | Triplet | ~2.4 |

| CH₂ (C4) | Triplet | ~1.5 |

| (CH₃)₃ (C6, C6', C6'') | Singlet | ~0.9 |

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. For aliphatic ketones, this peak typically appears in the region of 1715 cm⁻¹. udel.edu For the related compound 3,5-dimethylhexan-2-one, a strong C=O stretch is observed at approximately 1715 cm⁻¹. The spectrum of 5,5-dimethylhexane-2,4-dione shows a ketone peak at 1729 cm⁻¹. chegg.com Additionally, the IR spectrum of this compound would exhibit C-H stretching and bending vibrations. C-H stretching vibrations for alkanes typically appear just below 3000 cm⁻¹, and C-H bending vibrations for methyl and methylene (B1212753) groups are observed in the 1470-1365 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C-H (Alkane) | Stretch | ~2870-2960 |

| C-H (CH₃, CH₂) | Bend | ~1365-1470 |

Note: These are typical values and can vary slightly based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For many organic molecules, particularly those with unsaturated groups or conjugated π systems, these transitions occur in the 200-700 nm range. libretexts.orgtanta.edu.eg The wavelength of maximum absorbance is denoted as λmax. libretexts.org

Factors that can influence the electronic transitions and the resulting UV-Vis spectrum include the solvent polarity and pH (for compounds with acidic or basic groups). tanta.edu.eg The structure of the molecule, such as the presence of conjugation, significantly impacts the HOMO-LUMO energy gap and, consequently, the absorption wavelength. libretexts.org

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification of compounds and the elucidation of reaction mechanisms.

Photoionization Mass Spectrometry (PIMS) is a specialized form of mass spectrometry that utilizes high-energy photons, often from a synchrotron source, to ionize molecules. pnas.org This technique is particularly valuable for studying reaction intermediates and determining the branching ratios of different reaction pathways, especially in complex chemical processes like combustion and atmospheric chemistry. nih.govosti.gov

In studies related to branched alkanes like 2,5-dimethylhexane (B165582), a structural isomer of octane (B31449), PIMS has been employed to investigate the initial reaction pathways in low-temperature oxidation. nih.govosti.govacs.orgosti.gov These studies provide insights that can be analogous to the behavior of other branched alkanes. For instance, in the oxidation of 2,5-dimethylhexane, PIMS allowed for the quantification of isomer-resolved branching ratios for the formation of alkenes and hydroperoxy radicals (HO₂). nih.govosti.gov

Key findings from PIMS studies on 2,5-dimethylhexane oxidation at 550 K and 650 K include:

Identification of Reaction Intermediates: The technique identified key intermediates such as alkyl radicals, hydroperoxyalkyl (QOOH) radicals, and cyclic ethers. nih.govosti.gov

Quantification of Branching Ratios: At 550 K, the branching ratios for the formation of different conjugate alkenes (m/z 112) from 2,5-dimethylhexyl radicals reacting with O₂ were determined. acs.org

Elucidation of Reaction Pathways: The formation of 2,2,5,5-tetramethyltetrahydrofuran (B83245) was observed, and its formation was linked to the isomerization of the initial primary alkyl radical to a more stable tertiary alkyl radical. nih.govosti.govosti.gov This highlights the role of intramolecular hydrogen shifts in determining the final product distribution.

Detection of β-Scission Products: Carbonyl species like acetone (B3395972) and propanal were detected, consistent with the β-scission of QOOH radicals, a critical decomposition pathway in low-temperature oxidation. nih.govosti.gov

The ability of PIMS to provide isomer-specific information is crucial for developing detailed kinetic models of combustion. The photoionization efficiency spectra obtained with PIMS help to distinguish between different isomers that have the same mass-to-charge ratio. osti.gov

| Parameter | Finding from PIMS studies on 2,5-dimethylhexane oxidation | Significance |

| Reaction Intermediates | Alkyl radicals, QOOH radicals, cyclic ethers nih.govosti.gov | Confirms the elementary steps in the oxidation mechanism. |

| Branching Ratios (550 K) | 2,5-dimethylhex-1-ene: 0.50 ± 0.252,5-dimethylhex-2-ene: 0.33 ± 0.162,5-dimethylhex-3-ene: 0.17 ± 0.08 acs.org | Provides quantitative data for kinetic modeling of branched alkane combustion. |

| Key Reaction Pathway | Isomerization of primary alkyl radical to tertiary alkyl radical, leading to 2,2,5,5-tetramethyltetrahydrofuran. nih.govosti.govosti.gov | Explains the formation of specific cyclic ether products and the importance of radical isomerization. |

| Decomposition Products | Carbonyls (acetone, propanal) from β-scission of QOOH radicals. nih.govosti.gov | Validates the predicted decomposition pathways of key intermediates. |

Advanced Techniques for Catalyst Characterization in Studies of Branched Hexane (B92381) Conversions

The conversion of linear hexanes to branched isomers is a critical process in the petrochemical industry to produce high-octane gasoline. This is typically achieved using bifunctional catalysts, and their characterization is essential for understanding their performance. conicet.gov.ar While direct studies on this compound catalysis were not found, extensive research on the hydroisomerization of n-hexane provides a strong basis for understanding the analytical techniques used. rsc.orgscirp.orgscielo.br

X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of catalytic materials. scirp.orgnahrainuniv.edu.iq It provides information on the phase purity, crystal structure, and crystallite size of the catalyst support, which is often a zeolite or a metal oxide. scirp.orgresearchgate.net

In the context of catalysts for branched hexane conversion, XRD is used to:

Identify the Zeolite Framework: Confirm the synthesis of the desired zeolite structure (e.g., ZSM-5, ZSM-22, ZSM-48, Beta). rsc.orgresearchgate.net

Assess Crystallinity: Determine the degree of crystallinity of the support material, which can impact its stability and accessibility of active sites. scielo.br

Monitor Structural Changes: Detect changes in the crystal structure that may occur during catalyst preparation, such as alkali treatment or metal loading, or during the reaction itself. rsc.orgacs.org For example, XRD can show how alkali treatment modifies the structure of ZSM-22 and ZSM-48 zeolites. rsc.org

Estimate Metal Particle Size: For supported metal catalysts, XRD can be used to estimate the average size of the metal crystallites, although this is more challenging for very small, highly dispersed particles. nahrainuniv.edu.iq

| Catalyst System | XRD Finding | Reference |

| ZSM-22 and ZSM-48 | Confirmed the crystalline structure and showed that alkali treatment could modify it. | rsc.org |

| Sulfated Zirconia | Identified the tetragonal and monoclinic phases of zirconia. | scirp.org |

| Pt/H-zeolite beta | Confirmed the crystalline phase purity of the synthesized nano-crystalline zeolite beta. | researchgate.net |

In catalyst characterization for branched hexane conversions, SEM reveals:

Crystal Morphology and Size: Provides images of the catalyst particles, showing their shape (e.g., quasi-spherical, rod-like) and size distribution. scirp.orgresearchgate.net For instance, SEM images of nano-crystalline zeolite beta showed its particle size. researchgate.net

Particle Aggregation: Shows how individual crystallites aggregate to form larger particles, which affects the porous structure of the catalyst. scirp.org

| Catalyst System | SEM Finding | Reference |

| Alkali-treated ZSM-22 and ZSM-48 | Characterized the surface morphology of the zeolite supports. | rsc.org |

| Mesoporous Sulfated Zirconia | Showed a porous structure composed of aggregated, quasi-spherical nanoparticles. | scirp.org |

| Ni/ZSM-5 | Studied the surface morphology of the composite catalysts. | researchgate.net |

Temperature Programmed Desorption (TPD) is a technique used to study the adsorption properties of a catalyst, particularly the strength and number of acid or metal sites. rsc.org A probe molecule (like ammonia (B1221849) for acid sites or hydrogen for metal sites) is adsorbed onto the catalyst surface, and then desorbed by heating at a controlled rate. conicet.gov.arrsc.org The desorption profile provides quantitative information about the active sites.

For branched hexane conversion catalysts, TPD is essential for:

Quantifying Acidity: Ammonia TPD (NH₃-TPD) is widely used to measure the total number and strength distribution of acid sites on zeolite and other oxide supports. rsc.orgresearchgate.net The desorption temperature correlates with acid strength; higher temperatures indicate stronger acid sites. researchgate.net

Characterizing Metal Dispersion: Hydrogen TPD (H₂-TPD) or H₂ chemisorption can be used to assess the dispersion and accessibility of the active metal phase (e.g., Platinum) on the support. conicet.gov.arrsc.org

Studies have shown that both the acidity and the metal function are crucial for the hydroisomerization of n-hexane. rsc.org TPD helps in tuning these properties to optimize the catalyst's activity and selectivity towards branched isomers. conicet.gov.arrsc.org For example, NH₃-TPD showed that alkali treatment modified the acidity of ZSM-22 and ZSM-48 zeolites differently. rsc.org

| Technique | Catalyst System | Information Obtained | Reference |

| NH₃-TPD | Alkali-treated ZSM-22 and ZSM-48 | Showed that NaOH treatment diversely modifies the acidity of the zeolites. | rsc.org |

| NH₃-TPD | Pt/MFI catalysts | Determined the acid site density, showing a large desorption maximum above 550 K, indicating strong acid sites. | researchgate.net |

| H₂-TPD | Pt/HZSM-22 and Pt/HZSM-48 | Revealed hydrogen desorption peaks indicative of the state of the platinum metal sites. | rsc.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. msu.edurms-foundation.chethz.ch In the analysis of this compound, XPS provides critical data by irradiating the sample with a beam of X-rays and simultaneously measuring the kinetic energy of electrons that are emitted from the surface. msu.edu The binding energy of these electrons is characteristic of each element, and shifts in these energies reveal the chemical bonding environment. eag.com

For a molecule like this compound (C₈H₁₆O), XPS analysis focuses on the core level spectra of carbon (C1s) and oxygen (O1s). Hydrogen is not detectable by XPS. A survey scan would first be conducted to identify all detectable elements on the sample surface, which for a pure sample would be carbon and oxygen. rms-foundation.ch High-resolution scans of the C1s and O1s regions would then provide detailed information about the chemical states.

The carbon C1s spectrum of this compound is expected to be composed of multiple peaks corresponding to the different chemical environments of the carbon atoms. The carbon atoms in the hydrocarbon backbone (C-C and C-H bonds), such as those in the t-butyl and methylene groups, would produce a primary peak at a binding energy of approximately 284.8 eV to 285.0 eV. mdpi.comthermofisher.comrsc.org The carbon atom of the carbonyl group (C=O) is in a more oxidized state due to the electronegativity of the adjacent oxygen atom, resulting in a chemical shift to a higher binding energy, typically in the range of 287.0 eV to 288.0 eV. eag.comrsc.orgresearchgate.net The carbon atoms alpha to the carbonyl group (the methyl and methylene carbons) may also show a slight shift to a higher binding energy compared to the other alkyl carbons.

The oxygen O1s spectrum is simpler, with a single prominent peak expected for the carbonyl oxygen (C=O). This peak typically appears at a binding energy of approximately 532.2 eV. scite.ai

By calculating the area under each of these peaks and applying relative sensitivity factors, XPS can provide the quantitative elemental composition of the sample's surface. msu.edu For pure this compound, the theoretical atomic percentage of carbon is approximately 88.9%, and for oxygen, it is approximately 11.1%. Deviations from these values in an experimental setting could indicate surface contamination or degradation. libretexts.org

Detailed Research Findings

While no specific, publicly archived XPS studies for this compound are available, the expected binding energies and elemental composition can be predicted based on extensive research on similar ketones and organic compounds. The following tables present the anticipated data from a hypothetical XPS analysis.

Table 1: Predicted High-Resolution C1s XPS Data for this compound

This interactive table details the different carbon environments within the molecule and their predicted binding energies.

| Carbon Environment | Predicted Binding Energy (eV) | Carbon Atom Position in this compound |

| C-C / C-H (Alkyl) | ~285.0 | Carbons in the t-butyl group and the terminal methyl group. |

| C-C(=O) | ~285.5 | Methylene carbon adjacent to the carbonyl group. |

| C=O (Carbonyl) | ~287.3 | The carbon atom double-bonded to oxygen. |

Note: Binding energies are referenced to the adventitious C1s peak at 284.8 eV and can vary slightly based on instrument calibration and sample charging. thermofisher.com

Table 2: Predicted High-Resolution O1s XPS Data for this compound

This table shows the expected binding energy for the oxygen atom in the carbonyl group.

| Oxygen Environment | Predicted Binding Energy (eV) | Oxygen Atom Position in this compound |

| C=O (Carbonyl) | ~532.2 | The oxygen atom double-bonded to carbon. scite.ai |

Table 3: Theoretical Surface Elemental Composition

This table outlines the expected atomic percentages for carbon and oxygen on the surface of a pure sample.

| Element | Symbol | Theoretical Atomic % |

| Carbon | C | 88.9% |

| Oxygen | O | 11.1% |

This quantitative analysis is crucial for verifying the purity of the compound's surface and for studying surface-related phenomena such as adsorption or reaction mechanisms where the surface composition may change. nottingham.ac.ukfrontiersin.org

Applications of 5,5 Dimethylhexan 2 One and Its Derivatives in Materials Science and Industrial Chemistry

Utilization in Polymer Chemistry and Material Development

The C8 backbone of 5,5-dimethylhexan-2-one provides a useful structural motif for the development of new polymers and materials. Its derivatives, in particular, serve as key components in polymerization reactions, contributing to the final properties of the macromolecule.

Role as Monomers or Intermediates in Polymer Synthesis

While this compound itself is not typically used as a direct monomer, its corresponding tertiary diol, 2,5-dimethylhexane-2,5-diol, is a valuable monomer for producing specialized polymers. This diol can be synthesized through the reduction of this compound.

Research has demonstrated the use of 2,5-dimethylhexane-2,5-diol in the synthesis of labile polycarbonates. tandfonline.comtandfonline.com These polymers are designed to decompose under specific conditions, such as heat or the presence of acid. tandfonline.com For instance, polycarbonates synthesized by reacting the bis(imidazolecarboxylate) of 2,5-dimethylhexane-2,5-diol with other diols, like 1,4-bis-(1-hydroxyethyl)benzene or trans-2-cyclohexene-1,4-diol, exhibit thermal decomposition at temperatures between 194°C and 243°C. tandfonline.com This property makes them suitable for applications such as non-chemically amplified photoresists for extreme ultraviolet lithography. uq.edu.au The incorporation of the 2,5-dimethylhexane-2,5-diol unit influences the polymer's thermal stability and glass transition temperature. tandfonline.comuq.edu.au

The synthesis of these polycarbonates can be achieved through polycondensation reactions, with molar masses (Mn) ranging from 1500 to 9000 g/mol . tandfonline.com The general structure of a polycarbonate incorporating 2,5-dimethylhexane-2,5-diol is shown below.

| Polymer Component 1 | Polymer Component 2 | Resulting Polymer Type | Reference |

| 2,5-dimethylhexane-2,5-diyl-bis(1-imidazolecarboxylate) | 1,4-bis-(1-hydroxyethyl)benzene | Polycarbonate | tandfonline.com |

| 2,5-dimethylhexane-2,5-diyl-bis(1-imidazolecarboxylate) | trans-2-cyclohexene-1,4-diol | Polycarbonate | tandfonline.com |

| 2,5-dimethylhexane-2,5-diol | Bis(imidazole) carboxylates | Polycarbonate | uq.edu.au |

Initiators for Cationic Polymerization Processes

In the field of cationic polymerization, a process used to produce polymers from monomers with electron-donating groups, ketones can play a significant role. scispace.compearson.com While not always acting as direct initiators themselves, they can function as crucial components of initiating systems or as moderators to control the polymerization rate. google.comacs.orgosaka-u.ac.jp

Ketones can act as moderators for certain catalysts, such as alkylaluminum compounds, delaying the onset of polymerization. google.com This control is vital in processes like reaction injection molding (RIM). google.com Furthermore, ketones have been successfully incorporated into photoinitiating systems for cationic polymerization. For example, certain ketone derivatives, in combination with an iodonium (B1229267) salt, can form a two-component system that efficiently initiates the cationic polymerization of epoxides upon irradiation with visible light. scispace.com

Recent advancements have demonstrated the cationic terpolymerization of vinyl ethers, oxiranes, and ketones. acs.orgosaka-u.ac.jp In these systems, the ketone functions as a non-homopolymerizable monomer that reacts with the growing polymer chain, generating a carbocation that then selectively reacts with the vinyl ether monomer. acs.org This allows for the creation of multiblock polymers with controlled, pseudo-periodic sequences. acs.org The polymerization can be initiated by systems that generate carbocations, and the presence of the ketone helps to moderate the catalyst's activity through Lewis acid-base interactions. osaka-u.ac.jp These reactions are highly sensitive, and their success often requires low temperatures and mildly polar solvents to stabilize the propagating species. stanford.edu

Role as Solvents and Green Solvent Development